molecular formula C14H21O5P B3393685 Benzyl 3-(diethoxyphosphoryl)propanoate CAS No. 400607-94-5

Benzyl 3-(diethoxyphosphoryl)propanoate

Cat. No. B3393685
M. Wt: 300.29 g/mol
InChI Key: UFRWOUSOKWLOST-UHFFFAOYSA-N
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Description

Benzyl 3-(diethoxyphosphoryl)propanoate is a chemical compound with the molecular formula C14H21O5P . It has a molecular weight of 300.29 .


Molecular Structure Analysis

The InChI code for Benzyl 3-(diethoxyphosphoryl)propanoate is 1S/C14H21O5P/c1-3-18-20(16,19-4-2)11-10-14(15)17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 . This code represents the molecular structure of the compound.

. Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Future Directions

A study on Diethyl Benzylphosphonates as Potential Antimicrobial Agents suggests that benzylphosphonate derivatives may have potential as antibacterial agents . This indicates a possible future direction for the use of Benzyl 3-(diethoxyphosphoryl)propanoate in the development of new antimicrobial drugs.

properties

IUPAC Name

benzyl 3-diethoxyphosphorylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21O5P/c1-3-18-20(16,19-4-2)11-10-14(15)17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRWOUSOKWLOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC(=O)OCC1=CC=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40785985
Record name Benzyl 3-(diethoxyphosphoryl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40785985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(diethoxyphosphoryl)propanoate

CAS RN

400607-94-5
Record name Benzyl 3-(diethoxyphosphoryl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40785985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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